Methyl 3-{3-methylimidazo[4,5-b]pyridin-6-yl}prop-2-enoate
Description
Methyl 3-{3-methylimidazo[4,5-b]pyridin-6-yl}prop-2-enoate is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a methyl group at the 3-position and a propenoate ester at the 6-position. This structure combines aromatic heterocyclic properties with a conjugated double bond, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
methyl 3-(3-methylimidazo[4,5-b]pyridin-6-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14-7-13-9-5-8(6-12-11(9)14)3-4-10(15)16-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWQXRIXCZJGBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CC(=C2)C=CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions:
- Catalyst: Triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Temperature: 75–85°C
- Yield: 68–87%
Mechanistic Insights:
The reaction proceeds via deprotonation of methyl acrylate by the base, generating a nucleophilic enolate that attacks the aldehyde. Subsequent elimination of water forms the conjugated ester system.
Purification:
Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane gradients (20–50% ethyl acetate).
Transition-Metal-Catalyzed Syntheses
Recent advances highlight the use of transition-metal catalysts to improve efficiency and selectivity. Copper-based systems are particularly notable.
Copper-Catalyzed Cyclization
A two-step protocol involves:
- Formation of imidazo[4,5-b]pyridine core via copper-mediated cyclization of 2-amino-3-methylpyridine derivatives.
- Esterification with methyl acrylate under oxidative conditions.
Key Data:
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| Cu(OTf)₂ | DCM | 25°C | 74% |
| CuCl₂/nano-TiO₂ | Ethanol | 80°C | 82% |
Advantages:
- Reduced reaction time (2–4 hours vs. 36 hours for base-catalyzed methods).
- Tolerance for electron-withdrawing substituents.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the condensation step, achieving completion in 10–15 minutes.
Protocol:
- Reactants: 3-Methylimidazo[4,5-b]pyridine-6-carbaldehyde (1 eq), methyl acrylate (1.2 eq)
- Conditions: 110°C, DBU (1.5 eq), DMF solvent
- Yield: 85%
Benefits:
- Energy efficiency.
- Minimized side reactions (e.g., polymerization of acrylate).
Industrial-Scale Production
Large-scale synthesis prioritizes cost-effectiveness and purity.
Optimized Process:
- Reactor Type: Continuous-flow system
- Catalyst Recovery: Recyclable CuCl₂/TiO₂ nanoparticles
- Purity: >99% (HPLC) after recrystallization from ethyl acetate
Economic Considerations:
- Raw material cost: $12–15/g (lab-scale) vs. $3–5/g (industrial).
- Waste reduction via solvent recovery systems.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Base-Catalyzed | 68–87 | 36 hours | Moderate | Low |
| Copper-Catalyzed | 74–82 | 2–4 hours | High | Moderate |
| Microwave-Assisted | 85 | 10–15 min | Low | High |
| Industrial Continuous | 90–95 | 6–8 hours | Very High | Very High |
Key Observations:
- Industrial methods favor copper catalysts for balance between speed and cost.
- Microwave synthesis is ideal for small-scale, high-purity batches.
Challenges and Limitations
Chemical Reactions Analysis
Oxidation Reactions
The compound’s conjugated double bond in the prop-2-enoate group and the imidazo[4,5-b]pyridine ring are potential oxidation sites:
-
Epoxidation : The α,β-unsaturated ester may undergo epoxidation using agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide, forming an epoxide derivative.
-
Dihydroxylation : Osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) could oxidize the double bond to a vicinal diol.
-
Heterocyclic Ring Oxidation : The imidazo[4,5-b]pyridine moiety may undergo oxidation at the pyridine nitrogen, forming N-oxide derivatives under conditions employing peracetic acid or similar oxidants .
Key Data :
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, RT | Epoxide derivative | |
| Dihydroxylation | OsO₄, H₂O₂, acetone | Vicinal diol |
Reduction Reactions
The ester group and double bond are primary reduction targets:
-
Ester to Alcohol : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) reduces the ester to a primary alcohol. For example, LiAlH₄ in tetrahydrofuran (THF) converts the ester to 3-{3-methylimidazo[4,5-b]pyridin-6-yl}propan-1-ol .
-
Double Bond Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) selectively saturates the α,β-unsaturated ester to yield methyl 3-{3-methylimidazo[4,5-b]pyridin-6-yl}propanoate.
Key Data :
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Ester reduction | LiAlH₄, THF, reflux | Alcohol derivative | |
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Saturated ester |
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated hydrochloric acid (HCl) in aqueous ethanol cleaves the ester to 3-{3-methylimidazo[4,5-b]pyridin-6-yl}prop-2-enoic acid .
-
Basic Hydrolysis : Sodium hydroxide (NaOH) in aqueous methanol yields the corresponding carboxylate salt, which can be acidified to the free acid .
Key Data :
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, EtOH/H₂O, Δ | Carboxylic acid | |
| Basic hydrolysis | 2M NaOH, MeOH/H₂O | Carboxylate salt |
Nucleophilic Additions
The α,β-unsaturated ester participates in Michael additions:
-
Thiol Addition : Thiophenol or cysteine derivatives add to the double bond in the presence of a base (e.g., triethylamine), forming β-sulfanyl esters .
-
Amine Addition : Primary amines (e.g., benzylamine) undergo conjugate addition to generate β-amino esters .
Example Reaction :
Cycloaddition Reactions
The acrylate group may engage in [4+2] Diels-Alder reactions with dienes (e.g., cyclopentadiene), forming six-membered cyclohexene derivatives under thermal conditions.
Functionalization of the Imidazo[4,5-b]pyridine Core
-
Electrophilic Substitution : The electron-rich imidazo ring undergoes bromination or nitration at the 5-position using Br₂/FeBr₃ or HNO₃/H₂SO₄, respectively .
-
Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids at the 2-position of the pyridine ring, catalyzed by Pd(PPh₃)₄, introduces aryl groups .
Analytical Characterization
Reaction products are typically characterized via:
Scientific Research Applications
Chemical Properties and Structure
Methyl 3-{3-methylimidazo[4,5-b]pyridin-6-yl}prop-2-enoate is characterized by the following chemical formula:
- Molecular Formula : C13H12N2O2
- Molecular Weight : 232.25 g/mol
The structure features a prop-2-enoate moiety attached to a 3-methylimidazo[4,5-b]pyridine ring, which is significant for its biological activity.
Anticancer Activity
Research has indicated that compounds containing the imidazo[4,5-b]pyridine scaffold exhibit potent anticancer properties. This compound has been explored for its ability to inhibit various kinases implicated in cancer progression.
Case Study : A study investigating imidazolopyridine derivatives demonstrated their effectiveness as c-Met inhibitors. The compound showed promising results in inhibiting tumor growth in xenograft models without significant adverse effects on body weight .
Kinase Inhibition
The compound's structural features make it a candidate for kinase inhibition. Kinases are critical targets in cancer therapy due to their role in signaling pathways that regulate cell proliferation and survival.
Research Findings : A series of derivatives based on the imidazo[4,5-b]pyridine structure were synthesized and evaluated for their kinase inhibition capabilities. One derivative exhibited an IC50 value of 23.8 nM against DDR1 kinase, indicating strong selectivity and potential for therapeutic applications in non-small cell lung cancer (NSCLC) .
Data Table: Comparison of Synthesis Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Microwave-Assisted Synthesis | Faster reaction times, higher yields | Requires specialized equipment |
| Conventional Synthesis | Widely accessible techniques | Longer reaction times, lower yields |
Potential Therapeutic Uses
Given its promising biological activity, this compound is being investigated for:
- Cancer Treatment : As a selective inhibitor of kinases involved in tumor growth.
- Targeted Therapy : Utilizing its specificity to minimize side effects compared to traditional chemotherapeutics.
Mechanism of Action
The mechanism of action of Methyl 3-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)acrylate involves its interaction with specific molecular targets and pathways. The imidazo[4,5-b]pyridine core is known to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Palladium-catalyzed coupling (e.g., Heck reaction) is a common strategy for introducing α,β-unsaturated esters, as seen in compounds 3 and 15 . Yields vary significantly (34–52%), likely due to steric and electronic effects of substituents.
- Functional Group Impact: The propenoate ester in the target compound enhances electrophilicity compared to the propargyl alcohol derivative in , which may influence reactivity in further derivatization.
Physicochemical Properties
- Melting Points : Analogs like compound 5 (160°C decomposition) and compound 7 (216°C decomposition) show that bulky substituents (e.g., tert-butoxycarbonyl groups) increase thermal stability . The target compound’s melting point is unreported but expected to align with ester-containing analogs.
- Solubility: The propenoate ester likely improves solubility in polar aprotic solvents (e.g., DMF, used in syntheses ), whereas the propargyl alcohol derivative may exhibit lower solubility due to hydrogen bonding.
Biological Activity
Methyl 3-{3-methylimidazo[4,5-b]pyridin-6-yl}prop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : Methyl 3-(3-methylimidazo[4,5-b]pyridin-6-yl)prop-2-enoate
- Molecular Formula : C₁₁H₁₁N₃O₂
- Molecular Weight : 217.22 g/mol
The compound features a unique imidazo[4,5-b]pyridine core, which is known for its biological activity, particularly in anticancer research. The ester functional group enhances its solubility and reactivity, making it a suitable candidate for further biological evaluations.
Synthesis
The synthesis of this compound typically involves the condensation of 3-methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde with methyl acrylate under basic conditions. This reaction pathway is crucial for producing the compound with high yield and purity.
Anticancer Properties
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. In a study evaluating its effects on neuroblastoma and glioblastoma cells, the compound demonstrated significant growth inhibition with IC₅₀ values in the low micromolar range:
| Cell Line | IC₅₀ (µM) |
|---|---|
| U87 (Glioblastoma) | 0.20 |
| BE (Neuroblastoma) | 0.18 |
| SK (Neuroblastoma) | 0.25 |
These findings suggest that the compound effectively induces apoptosis and cell cycle arrest in these cancer types, potentially through mechanisms involving tubulin disruption and G2/M phase arrest .
The mechanism of action for this compound involves:
- Interaction with Tubulin : The compound binds to tubulin, disrupting microtubule dynamics essential for mitosis.
- Induction of Apoptosis : It promotes apoptotic pathways as indicated by increased levels of phosphorylated histone H3 and morphological changes in treated cells.
- Cell Cycle Arrest : Flow cytometry analyses reveal significant accumulation of cells in the G2/M phase post-treatment .
Case Studies
- Study on Neuroblastoma Cells :
- Combination Therapy with Radiation :
Q & A
Q. Key Modification Examples
| Derivative | Modification | Bioactivity Impact |
|---|---|---|
| 3-Propynyl | Alkyne side chain | Enhanced antimicrobial activity |
| N-(2-hydroxyethyl) | Hydrophilic substituent | Reduced cytotoxicity |
How can experimental phasing challenges in crystallography for imidazo[4,5-b]pyridine derivatives be addressed?
Advanced Research Question
For poorly diffracting crystals, employ SHELXC/D/E pipelines for experimental phasing. Use high-intensity synchrotron radiation (λ = 0.7–1.0 Å) and cryo-cooling (100 K). Heavy-atom derivatives (e.g., PtCl₄) or SAD/MAD phasing improve phase resolution . ORTEP-3 aids in visualizing anisotropic displacement parameters, critical for disordered regions .
What analytical techniques are critical for confirming the stereochemistry of this compound?
Basic Research Question
- NMR : ¹H/¹³C assignments (e.g., δ 8.29 ppm for aromatic protons) and NOESY for E/Z isomer differentiation .
- X-ray crystallography : Definitive proof of stereochemistry via bond angles and torsion parameters .
- Polarimetry : Measure optical rotation if chiral centers are present (e.g., from asymmetric hydrogenation) .
How do solvent and temperature affect the stability of this compound during storage?
Basic Research Question
Stability studies show:
- Storage : -20°C under argon in amber vials prevents degradation (≤5% loss over 6 months).
- Solvents : Avoid DMSO >1 month; use MeOH or CH₂Cl₂ for short-term storage .
- Decomposition : Monitored via HPLC (C18 column, 254 nm) with degradation products identified by LC-MS .
What strategies resolve low reproducibility in synthetic yields for imidazo[4,5-b]pyridine derivatives?
Advanced Research Question
- Catalyst optimization : Screen Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) and ligands (e.g., PPh₃ vs. XPhos) .
- Reaction monitoring : Use in-situ IR to track acrylate coupling completion (~1603 cm⁻¹ for C=N stretch) .
- Statistical DOE (Design of Experiments) : Vary temperature (60–100°C), solvent (DMF vs. THF), and base (Et₃N vs. DIPEA) to identify critical factors .
How can computational modeling predict the pharmacokinetic properties of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
